molecular formula C19H13FN4S B2992242 (Z)-2-cyano-3-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]prop-2-enethioamide CAS No. 1322279-46-8

(Z)-2-cyano-3-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]prop-2-enethioamide

Cat. No.: B2992242
CAS No.: 1322279-46-8
M. Wt: 348.4
InChI Key: CGNDHCIRBOTPJZ-UVTDQMKNSA-N
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Description

(Z)-2-cyano-3-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]prop-2-enethioamide is a pyrazole-based thioamide derivative characterized by a conjugated enethioamide moiety and substituted aryl groups. Its structure includes a pyrazole core substituted with a 4-fluorophenyl group at position 3 and a phenyl group at position 1.

Properties

IUPAC Name

(Z)-2-cyano-3-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]prop-2-enethioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FN4S/c20-16-8-6-13(7-9-16)18-15(10-14(11-21)19(22)25)12-24(23-18)17-4-2-1-3-5-17/h1-10,12H,(H2,22,25)/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGNDHCIRBOTPJZ-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)C=C(C#N)C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)/C=C(/C#N)\C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

(Z)-2-cyano-3-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]prop-2-enethioamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article reviews the synthesis, biological activity, and potential applications of this compound, drawing from diverse research studies and findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The primary method includes a condensation reaction between the appropriate cyano compound and a substituted pyrazole derivative. The following table summarizes the synthetic routes commonly employed:

StepReaction TypeKey ReagentsYield
1Knoevenagel CondensationCyanoacetamide + AldehydeVaries
2Nucleophilic Aromatic SubstitutionFluorophenyl group introductionVaries
3PurificationColumn chromatography or recrystallizationHigh

Biological Activity

Research indicates that this compound exhibits notable biological activities, particularly as an insecticide and potential therapeutic agent.

Insecticidal Activity

One of the primary areas of investigation has been the insecticidal properties against pests such as Plutella xylostella. In a study, the compound demonstrated significant mortality rates in larvae, with an LC50 value calculated at 14.67 mg/L, outperforming traditional insecticides like fipronil (LC50 = 27.24 mg/L) . This suggests that the compound may offer a novel approach for pest control.

The mechanism by which this compound exerts its effects is believed to involve interference with neurotransmitter systems in insects, potentially acting on GABA receptors or other neural pathways. Further studies are needed to elucidate the precise molecular interactions.

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Study on Larvicidal Activity : In a controlled environment, leaf discs treated with varying concentrations of the compound showed a dose-dependent increase in mortality among Plutella xylostella larvae. The experimental setup included three replicates for each concentration, ensuring robust statistical analysis.
  • Fluorescent Properties : The compound has also been investigated for its fluorescent properties, showing strong absorption peaks in the ultraviolet region. This characteristic may allow for its use in developing fluorescent pesticides that facilitate residue detection .

Research Findings

Recent studies have focused on both the synthesis and biological evaluation of this compound:

  • Absorption Spectra : Research indicates significant absorption peaks at around 210 nm and 275 nm, attributed to the conjugated systems within the molecule .
  • Potential Applications : Beyond its use as an insecticide, there is growing interest in exploring its therapeutic potential against various diseases due to its unique structural features.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to derivatives synthesized in the provided evidence, focusing on substituents, synthetic yields, and conformational properties. Key comparisons are outlined below:

Key Findings :

Thioamide vs. Malononitrile: The thioamide group in the target compound and 4c offers hydrogen-bonding capacity, unlike the electron-deficient malononitrile in 4a, which prioritizes π-π stacking .

Synthetic Yields :

  • Compounds with naphthofuran substituents (e.g., 4a , 4c ) achieved 70–80% yields under DMF/POCl₃ conditions, suggesting that similar protocols may apply to the target compound. Fluorophenyl-containing analogs (e.g., compound 5 ) were synthesized in high yields via DMF-mediated crystallization, indicating solvent compatibility for fluorinated systems .

Conformational Analysis: The target compound’s Z-configuration and planar pyrazole core resemble the geometry of 4a and 4c. However, compound 5 exhibits a non-planar conformation due to a perpendicular fluorophenyl group, reducing π-conjugation .

Crystallographic Insights: While crystallographic data for the target compound are unavailable, isostructural analogs (e.g., compound 5) crystallize in triclinic systems (space group P̄1) with two independent molecules per asymmetric unit.

Research Implications

The comparative analysis highlights the role of substituents in modulating electronic, conformational, and synthetic properties. Fluorophenyl and thioamide groups in the target compound may enhance biological activity (e.g., kinase inhibition) compared to naphthofuran derivatives, though further experimental validation is required. The consistent use of DMF/POCl₃ in synthesis (as in ) supports its utility for analogous pyrazole derivatives.

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